(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine

描述

Molecular Geometry and Stereochemical Configuration

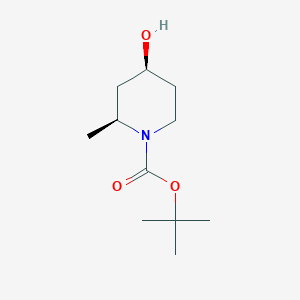

The molecular structure of this compound is characterized by a six-membered piperidine ring bearing three distinct functional groups: a tert-butoxycarbonyl protecting group at the nitrogen atom, a methyl substituent at the 2-position, and a hydroxyl group at the 4-position. The molecular formula C₁₁H₂₁NO₃ corresponds to a molecular weight of 215.29 grams per mole, establishing the fundamental composition of this stereoisomerically defined compound.

The stereochemical configuration of this compound is defined by the absolute configuration at two chiral centers: the carbon atom at position 2 bearing the methyl group (S configuration) and the carbon atom at position 4 bearing the hydroxyl group (S configuration). This particular stereochemical arrangement results in a cis relationship between the methyl and hydroxyl substituents when considering their spatial orientation within the piperidine ring framework. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate, reflecting both the substitution pattern and stereochemical designation.

The structural analysis reveals that the tert-butoxycarbonyl group serves as a protective functionality for the nitrogen atom, providing both steric bulk and electronic stabilization to the piperidine ring system. The presence of this protecting group influences the overall molecular conformation and can affect the accessibility of other functional groups during chemical transformations. The methyl substituent at the 2-position adopts an axial orientation relative to the piperidine ring, while the hydroxyl group at the 4-position can participate in intramolecular and intermolecular hydrogen bonding interactions.

Conformational Analysis via X-ray Crystallography

Crystallographic studies have provided detailed insights into the three-dimensional structure and conformational preferences of this compound and related compounds within this chemical family. X-ray diffraction analysis has confirmed that the methyl and hydroxyl substituents are arranged in a cis configuration within the piperidine ring, validating the stereochemical assignments based on synthetic methodologies and spectroscopic evidence.

The crystallographic data reveal that the piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated ring systems. In this conformation, the methyl group at the 2-position occupies an axial position, while the hydroxyl group at the 4-position can adopt either axial or equatorial orientations depending on the specific crystalline environment and intermolecular interactions. The tert-butoxycarbonyl group at the nitrogen atom is positioned to minimize steric interactions with the ring substituents while maintaining optimal electronic conjugation with the nitrogen lone pair.

Detailed structural parameters obtained from X-ray crystallography include bond lengths, bond angles, and torsional angles that define the precise geometry of the molecule in the solid state. The absolute configuration has been unambiguously established through crystallographic analysis, confirming the (2S,4S) stereochemical designation. The crystal structure also reveals the presence of intermolecular hydrogen bonding networks involving the hydroxyl group, which contribute to the overall packing arrangement and stability of the crystalline lattice.

Comparative Analysis with Related Diastereomers

The stereochemical diversity of 1-Boc-2-methyl-4-hydroxypiperidine encompasses four possible diastereomers corresponding to the different combinations of absolute configurations at the 2- and 4-positions: (2S,4S), (2S,4R), (2R,4S), and (2R,4R). Each diastereomer exhibits distinct physical, chemical, and biological properties due to the different spatial arrangements of the substituents relative to the piperidine ring framework.

The (2S,4S) diastereomer, which is the focus of this analysis, is characterized by a cis relationship between the methyl and hydroxyl groups. This spatial arrangement contrasts with the (2S,4R) and (2R,4S) diastereomers, which exhibit trans relationships between these substituents. The (2R,4R) diastereomer represents the enantiomer of the (2S,4S) compound and therefore possesses identical physical properties in achiral environments but different biological activities and interactions with chiral environments.

| Diastereomer | CAS Number | Stereochemical Relationship | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|---|

| (2S,4S) | 790667-99-1 | cis-methyl/hydroxyl | 215.29 | Subject of this analysis |

| (2S,4R) | 790667-91-3 | trans-methyl/hydroxyl | 215.29 | Most thermodynamically stable |

| (2R,4S) | 790668-06-3 | trans-methyl/hydroxyl | 215.29 | Enantiomer of (2S,4R) |

| (2R,4R) | 790667-44-6 | cis-methyl/hydroxyl | 215.29 | Enantiomer of (2S,4S) |

The comparative analysis reveals that the trans diastereomers [(2S,4R) and (2R,4S)] are generally more thermodynamically stable than their cis counterparts due to reduced steric interactions between the methyl and hydroxyl substituents. However, the cis diastereomers, including the (2S,4S) compound under investigation, can be selectively synthesized through stereocontrolled synthetic methodologies and often exhibit unique reactivity patterns and biological activities.

Spectroscopic data, including nuclear magnetic resonance coupling patterns and chemical shift values, provide additional tools for distinguishing between these diastereomers. The (2S,4S) diastereomer exhibits characteristic coupling patterns in proton nuclear magnetic resonance spectroscopy that reflect the specific spatial relationships between the ring protons and substituents. These spectroscopic signatures serve as valuable analytical tools for confirming the stereochemical identity and purity of synthetic samples.

属性

IUPAC Name |

tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXJVQLRZJXWNM-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-99-1, 152491-42-4 | |

| Record name | (2S,4S)-N-Boc-2-methyl-4-piperidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Boc Protection of 2-Methylpiperidine

A common starting point is commercially available or synthesized 2-methylpiperidine. The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to give the Boc-protected intermediate.

- Reagents: 2-methylpiperidine, di-tert-butyl dicarbonate (Boc2O)

- Solvent: Typically dichloromethane or methanol

- Temperature: 0–25 °C

- Time: Several hours to overnight

This step ensures the amine is masked, allowing selective functionalization at other positions.

Synthesis of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine via Multi-Step Process

A representative industrially viable synthesis method described in patent CN104628625A involves:

| Step | Procedure | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. 4-Piperidone Preparation | 4-piperidone hydrochloride hydrate treated with liquid ammonia, extracted with toluene, dried with MgSO4 | 4-piperidone hydrochloride hydrate, liquid ammonia, toluene, anhydrous MgSO4 | Pure 4-piperidone intermediate |

| 2. Synthesis of 4-Hydroxypiperidine | Reduction of 4-piperidone with sodium borohydride in methanol, reflux for 7–10 hours, pH adjustment with dilute HCl, extraction with dichloromethane, drying, crystallization with n-hexane | Sodium borohydride, methanol, dilute HCl, dichloromethane, n-hexane | 4-Hydroxypiperidine as white crystals |

| 3. Boc Protection | 4-hydroxypiperidine reacted with di-tert-butyl dicarbonate in methanol with potassium carbonate, reflux 6–8 hours, filtration, concentration, crystallization with petroleum ether | Di-tert-butyl dicarbonate, methanol, potassium carbonate, petroleum ether | Final product: this compound |

This method is noted for its high yield, purity, and suitability for scale-up industrial production.

Alternative Synthetic Routes

Other literature sources and chemical suppliers describe the synthesis as follows:

- Starting from 2-methylpiperidine, Boc protection is carried out first.

- Hydroxylation at the 4-position is then performed using oxidizing agents or hydroxylation reagents under stereoselective conditions.

- Purification is typically by crystallization or chromatography.

These methods emphasize the importance of stereochemical control to obtain the (2S,4S) isomer.

Comparative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Boc Protection | 2-Methylpiperidine | Di-tert-butyl dicarbonate, base, RT | Boc-2-methylpiperidine | Protects nitrogen, enables selective reactions |

| Hydroxylation | Boc-2-methylpiperidine or 4-piperidone | Sodium borohydride reduction or hydroxylation reagents | Boc-2-methyl-4-hydroxypiperidine | Stereoselective introduction of OH group |

| Purification | Reaction mixture | Crystallization (n-hexane, petroleum ether) | Pure this compound | High purity, suitable for pharmaceutical intermediates |

Research Findings and Industrial Relevance

- The method involving 4-piperidone reduction followed by Boc protection is well-documented for its efficiency, selectivity, and scalability.

- The use of sodium borohydride provides a mild and selective reduction to the 4-hydroxy derivative.

- Boc protection stabilizes the amine and allows further synthetic transformations without nitrogen interference.

- Crystallization steps ensure high purity and consistent quality, essential for medicinal chemistry applications.

- The stereochemistry is controlled by the choice of starting materials and reaction conditions, ensuring the (2S,4S) configuration.

化学反应分析

Types of Reactions

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield different piperidine derivatives .

科学研究应用

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine significantly impacts its reactivity and applications compared to its isomers:

Key Insight : The (2S,4S) configuration is preferred in pharmaceutical intermediates due to its compatibility with biological systems, whereas (2R,4R) and (2S,4R) isomers are niche reagents .

Functional Group Analogues

(2S,4S)-4-Hydroxypiperidine-2-carboxylic Acid (CAS 1622-20-4)

- Structure : Lacks Boc and methyl groups; contains a carboxylic acid at C2.

- Molecular Weight : 145.16 g/mol .

- Applications : Intermediate in organic synthesis; less steric hindrance compared to Boc-protected derivatives .

- Comparison : The absence of the Boc group reduces stability under acidic conditions, limiting its utility in multi-step syntheses .

1-Boc-4-methylpiperidine (CAS 123387-50-8)

- Structure : Lacks the hydroxyl group at C3.

- Molecular Weight : 199.28 g/mol .

- Applications: Used as a building block in non-polar environments; lower polarity due to missing hydroxyl .

- Comparison : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents .

Piperidine vs. Pyrrolidine Derivatives

(2S,4S)-Boc-4-Phenylpyrrolidine-2-carboxylic Acid

- Structure : Pyrrolidine ring (5-membered) with a phenyl group at C4.

- Molecular Weight : ~305.35 g/mol (estimated from ).

- Applications : Used in peptide synthesis; phenyl group introduces aromatic interactions .

- Comparison : The smaller pyrrolidine ring increases ring strain but improves conformational rigidity compared to piperidine derivatives .

生物活性

(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a chiral organic compound characterized by its piperidine ring structure, which incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and hydroxyl functionality at the 4-position. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound's molecular formula is , with a molecular weight of 197.28 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.28 g/mol |

| Functional Groups | Hydroxyl, Boc |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group serves as a protective moiety that allows for selective modifications at other positions on the molecule without affecting the nitrogen atom's reactivity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This property suggests that this compound may help mitigate oxidative stress, which is linked to various diseases, including neurodegenerative disorders .

Neuropharmacological Effects

Studies have explored the neuropharmacological potential of this compound, indicating that it may serve as a lead compound for developing therapies targeting neurological disorders. Its structural features enable it to modulate neurotransmitter systems effectively.

Synthesis and Applications

A notable study conducted by Reyes-Bravo et al. highlighted the diastereoselective synthesis of bicyclic lactams from this compound derivatives. This work demonstrated the compound's utility as an intermediate for creating complex molecules with potential therapeutic applications .

Comparative Analysis

A comparative analysis of this compound with similar compounds provides insight into its unique properties:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (2R,5R)-1-Boc-2-methylpiperidine | Similar Boc protection | Varies | Different stereochemistry affecting activity |

| 4-Hydroxypiperidine | Lacks Boc protection | More reactive | Free hydroxyl group increases reactivity |

| 1-Methylpiperidine | No hydroxyl group | Neuroactive | Simpler structure; less steric hindrance |

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for obtaining (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine with high stereochemical fidelity?

- Methodological Answer : The synthesis typically involves:

- Esterification : Starting from 4-hydroxypiperidine-2-carboxylic acid, methanol is used under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

- Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to prevent racemization .

- Characterization : Chiral HPLC or NMR (e.g., , ) is critical to confirm stereochemistry. For example, coupling constants in NMR can distinguish axial vs. equatorial substituents .

Q. How does the Boc group affect the compound’s stability during downstream reactions?

- Methodological Answer :

- Acidic Conditions : The Boc group is stable under weakly acidic conditions (pH > 3) but cleaved by strong acids (e.g., TFA) to regenerate the free amine .

- Basic Conditions : Hydrolysis of the methyl ester (e.g., NaOH/MeOH) can occur without Boc deprotection if pH < 12 .

- Practical Tip : Monitor reaction progress via TLC or LC-MS to detect premature deprotection or ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, temperature, catalyst loading) across studies. For example, yields may drop in polar aprotic solvents due to increased steric hindrance .

- Reproducibility Protocol : Standardize purification steps (e.g., column chromatography vs. recrystallization) to minimize losses. A published protocol achieved 78% yield using gradient elution (hexane/EtOAc) .

- Data Cross-Validation : Use orthogonal techniques (e.g., NMR if fluorinated analogs are present) to confirm structural integrity .

Q. What advanced techniques are recommended for studying the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In Silico Modeling : Tools like SwissADME predict logP (-0.3), suggesting moderate hydrophilicity, which aligns with its use as a polar intermediate in prodrug design .

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human or rat) to assess CYP450-mediated degradation. For analogs, t₁/₂ values ranged from 45–120 minutes .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding. Piperidine derivatives often show >80% binding due to hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。